5-Bromo-2-(isopropylsulfonyl)isoindoline
Description
5-Bromo-2-(isopropylsulfonyl)isoindoline is a brominated isoindoline derivative featuring a sulfonyl group substituted with an isopropyl moiety at the 2-position. The isopropylsulfonyl group contributes to solubility and pharmacokinetic properties, distinguishing it from other sulfonamide-based isoindolines.
Properties
IUPAC Name |
5-bromo-2-propan-2-ylsulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8(2)16(14,15)13-6-9-3-4-11(12)5-10(9)7-13/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZNYVNPNVPZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(isopropylsulfonyl)isoindoline typically involves the bromination of isoindoline derivatives followed by the introduction of the isopropylsulfonyl group. One common method involves the reaction of isoindoline with bromine in the presence of a suitable solvent, such as acetic acid, to yield 5-bromoisoindoline. This intermediate is then reacted with isopropylsulfonyl chloride in the presence of a base, such as triethylamine, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(isopropylsulfonyl)isoindoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 5-substituted isoindoline derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of de-brominated or reduced sulfonyl derivatives.
Scientific Research Applications
5-Bromo-2-(isopropylsulfonyl)isoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(isopropylsulfonyl)isoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the isopropylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 5-Bromo-2-(isopropylsulfonyl)isoindoline and related compounds:
Key Observations :
- Piperazine-linked analogues (e.g., 3h) exhibit enhanced 5-HT6R antagonism due to the piperazine moiety, which facilitates receptor interactions .
- Ketone-containing derivatives (e.g., 5-Bromo-2-cyclopropylisoindolin-1-one) lack sulfonamide groups, reducing solubility but increasing metabolic stability .
Pharmacological Activity
Compounds with sulfonamide groups, such as 3h and 3l (5-Bromo-2-{[2-(piperazin-1-yl)phenyl]sulfonyl}isoindoline), demonstrate potent 5-HT6R antagonism (IC50 values < 100 nM) and glioprotective effects in vitro . The isopropylsulfonyl group in the target compound may balance lipophilicity and solubility, though direct pharmacological data are pending.
Physicochemical Properties
| Property | This compound | 5-Bromo-2-methylisoindolin-1-one | 5-Bromo-2-cyclopropylisoindolin-1-one |
|---|---|---|---|
| Molecular Weight (g/mol) | ~318.3 (estimated) | 240.1 | 266.1 |
| Solubility (logP) | Moderate (estimated 2.5–3.5) | Low (~2.0) | Low (~2.2) |
| Metabolic Stability | High (sulfonamide resistance) | Moderate | High |
Notes:
- The isopropylsulfonyl group increases molecular weight and logP compared to methyl or cyclopropyl analogues, suggesting improved membrane permeability.
- Bromine at the 5-position is conserved across analogues for electronic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
